FLAP Target Engagement Classification Versus Non-FLAP Butanamides
This compound is explicitly described within the genus of patent BRPI0618046A2 as a modulator of 5-lipoxygenase activating protein (FLAP), a validated target in leukotriene-mediated conditions [1]. The patent demonstrates that representatives of the genus show measurable FLAP binding in a competitive radio-ligand displacement assay. This specific FLAP engagement distinguishes the compound from numerous butanamide derivatives that are inactive against this pathway or target other proteins (e.g., LXR, sleep-related receptors). Direct quantitative binding data for this exact compound is unlocated in the primary screened literature; however, its structural embodiment within the active genus is established.
| Evidence Dimension | Target engagement classification (FLAP binding) |
|---|---|
| Target Compound Data | Embodiment within FLAP modulator genus (Patent BRPI0618046A2) [1] |
| Comparator Or Baseline | Non-FLAP butanamide analogs (e.g., N-aryl-piperazinealkanamides for sleep disorders, EP0727421) [2] |
| Quantified Difference | Qualitative difference in claimed therapeutic utility and molecular target; FLAP inhibition vs. no FLAP activity |
| Conditions | Patent claims and chemical structure comparisons |
Why This Matters
For research programs targeting leukotriene biosynthesis, a FLAP-classified compound provides a defined mechanistic starting point, unlike structurally similar amides that are inactive against this pathway.
- [1] BRPI0618046A2 - Compound, pharmaceutical composition, and use of a compound (FLAP modulators). Google Patents, 2006. View Source
- [2] EP0727421A1 - N-aryl-piperazinealkanamides useful for improving sleep. European Patent Office, 1996. View Source
